molecular formula C43H57N13O7 B10847416 c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2

c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2

Cat. No.: B10847416
M. Wt: 868.0 g/mol
InChI Key: JWVUTJWCWBNVDW-CXJNCMCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 is a synthetic peptide that has garnered significant interest in scientific research due to its unique structure and potential applications. This peptide is composed of a sequence of amino acids, including norleucine, histidine, D-phenylalanine, arginine, tryptophan, and glutamic acid, with an amide group at the C-terminus. It is known for its stability and ability to bind to specific receptors, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Each subsequent amino acid is then sequentially added through a series of coupling and deprotection steps. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), ensures that only the desired amino acid residues react at each step. After the complete assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The use of large-scale HPLC systems ensures the purification of the peptide to the desired level of purity. Additionally, lyophilization is employed to obtain the peptide in a stable, dry form suitable for storage and further use .

Chemical Reactions Analysis

Types of Reactions

C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue in the peptide can be oxidized to form kynurenine or other oxidation products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize tryptophan residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents for disulfide bonds.

    Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute specific amino acid residues.

Major Products Formed

    Oxidation: Kynurenine and other oxidation products.

    Reduction: Free thiol groups from reduced disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 involves its binding to specific receptors, such as melanocortin receptors. Upon binding, the peptide can activate or inhibit signaling pathways, leading to various biological effects. The molecular targets and pathways involved depend on the specific receptor and the context of the study. For example, binding to melanocortin receptors can influence pigmentation, inflammation, and energy homeostasis .

Comparison with Similar Compounds

C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2: can be compared with other similar peptides, such as:

    NDP-MSH: A potent analog of alpha-melanocyte-stimulating hormone with similar receptor binding properties.

    Setmelanotide: A cyclic peptide used for treating obesity by targeting melanocortin receptors.

    Ac-His-D-Phe-Arg-Trp-NH2: Another melanocortin receptor agonist with a slightly different amino acid sequence.

The uniqueness of This compound lies in its specific amino acid composition and sequence, which confer distinct binding affinities and biological activities compared to other peptides .

Properties

Molecular Formula

C43H57N13O7

Molecular Weight

868.0 g/mol

IUPAC Name

(2S,5S,8R,11S,14S,17S)-8-benzyl-2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C43H57N13O7/c1-2-3-13-31-38(59)56-35(21-27-23-47-24-50-27)42(63)54-33(19-25-10-5-4-6-11-25)40(61)53-32(15-9-18-48-43(45)46)39(60)55-34(20-26-22-49-29-14-8-7-12-28(26)29)41(62)52-30(37(44)58)16-17-36(57)51-31/h4-8,10-12,14,22-24,30-35,49H,2-3,9,13,15-21H2,1H3,(H2,44,58)(H,47,50)(H,51,57)(H,52,62)(H,53,61)(H,54,63)(H,55,60)(H,56,59)(H4,45,46,48)/t30-,31-,32-,33+,34-,35-/m0/s1

InChI Key

JWVUTJWCWBNVDW-CXJNCMCBSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Origin of Product

United States

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